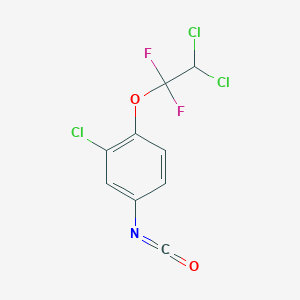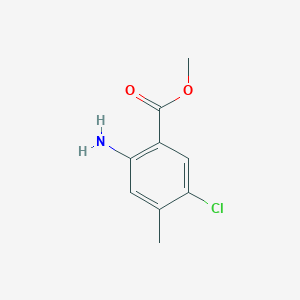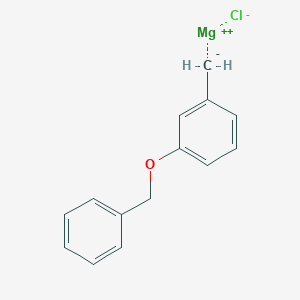
3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)benzylmagnesium chloride is a Grignard reagent . It is a solution with a concentration of 0.25 M in 2-MeTHF . The molecular formula is C14H13ClMgO .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)benzylmagnesium chloride is represented by the linear formula H3COC6H4CH2MgCl . The molecular weight is 180.91 .Chemical Reactions Analysis
As a Grignard reagent, 3-(Benzyloxy)benzylmagnesium chloride is typically used in Grignard reactions . These reactions are a common method for forming carbon-carbon bonds, and they involve the reaction of Grignard reagents with a variety of carbon-based electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)benzylmagnesium chloride include a boiling point of 65 °C and a density of 0.904 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF is used in various scientific research applications. It is used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used in the synthesis of various organic compounds, including alkenes, alkynes, and amines. In addition, it is used in the synthesis of polymers, catalysts, and pharmaceuticals.
Wirkmechanismus
Target of Action
3-(Benzyloxy)benzylmagnesium chloride is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms in organic molecules .
Mode of Action
The mode of action of 3-(Benzyloxy)benzylmagnesium chloride involves nucleophilic attack on electrophilic carbon atoms . The benzylic position of the molecule is particularly reactive due to the adjacent aromatic ring . This reactivity allows the compound to participate in a variety of reactions, including Suzuki-Miyaura cross-coupling .
Biochemical Pathways
In the context of Suzuki-Miyaura cross-coupling, 3-(Benzyloxy)benzylmagnesium chloride can react with organoboron compounds to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the formation of a wide range of organic compounds .
Pharmacokinetics
As a Grignard reagent, 3-(Benzyloxy)benzylmagnesium chloride is typically used in a laboratory setting rather than in a biological contextIt’s important to note that grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of 3-(Benzyloxy)benzylmagnesium chloride is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .
Action Environment
The action of 3-(Benzyloxy)benzylmagnesium chloride is highly dependent on the reaction environment. As a Grignard reagent, it is sensitive to moisture and air, and it typically requires an inert atmosphere (such as nitrogen or argon) and anhydrous conditions . The temperature and solvent used can also significantly influence the reaction .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF in laboratory experiments is that it is relatively easy to use and is relatively inexpensive. It is also relatively safe to use and is not toxic. However, it is not suitable for use in the synthesis of compounds that require high temperatures or long reaction times.
Zukünftige Richtungen
For the use of 3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF include the development of new synthetic methods for the synthesis of heterocyclic compounds, the development of new catalysts for organic synthesis, and the development of new pharmaceuticals. In addition, it may be possible to use this reagent in the synthesis of polymers, nanomaterials, and other materials. Finally, it may be possible to use this reagent in the development of new analytical techniques for the analysis of organic compounds.
Synthesemethoden
3-(Benzyloxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF is synthesized via a Grignard reaction. The Grignard reaction involves the addition of a Grignard reagent, such as 3-(Benzyloxy)benzylmagnesium chloride, to an aldehyde or ketone. The reaction is typically conducted in an inert atmosphere such as a glove box or Schlenk line. The reaction is typically performed at room temperature and is often followed by a quenching step with an acid such as acetic acid or hydrochloric acid.
Safety and Hazards
3-(Benzyloxy)benzylmagnesium chloride is classified as a dangerous substance. It is flammable, harmful if swallowed, and toxic if inhaled . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also classified as a carcinogen and may cause genetic defects . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
magnesium;1-methanidyl-3-phenylmethoxybenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O.ClH.Mg/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTRPXUJNFCUPS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)OCC2=CC=CC=C2.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



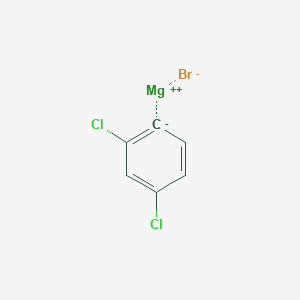



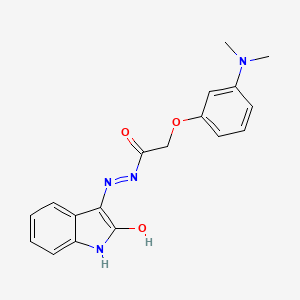
![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)



